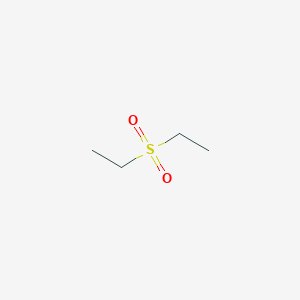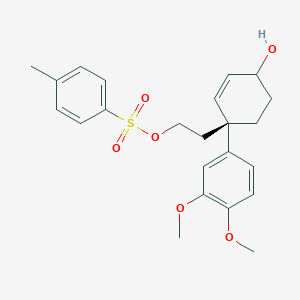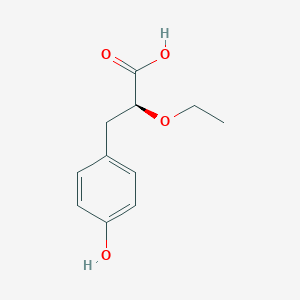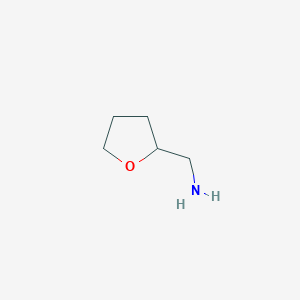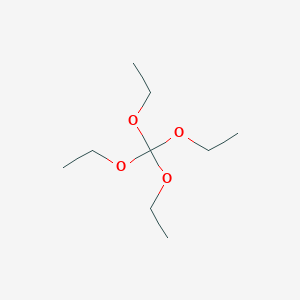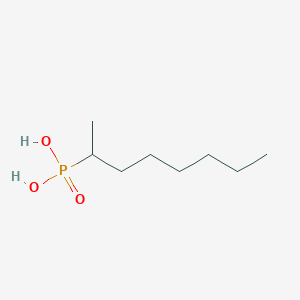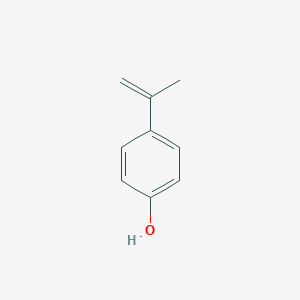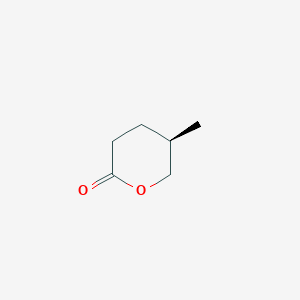
(5R)-5-Methyltetrahydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-Methyltetrahydro-2H-pyran-2-one, also known as 5-methyltetrahydropyran-2-one or 5-MTHP, is an important organic molecule with a wide range of applications in the fields of science and engineering. It is a cyclic ether that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of chiral compounds, such as amino acids and peptides. In addition, 5-MTHP has been studied for its potential therapeutic applications in the treatment of several diseases, including cancer, diabetes, and neurodegenerative diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (5R)-5-Methyltetrahydro-2H-pyran-2-one involves the reduction of a ketone and cyclization to form the pyran ring.
Starting Materials
5-Methyl-2-hexanone, Sodium borohydride, Acetic acid, Sodium acetate, Methanol
Reaction
The starting material, 5-Methyl-2-hexanone, is reduced using sodium borohydride in methanol to yield 5-Methylhexan-2-ol., The alcohol is then cyclized using acetic acid and sodium acetate to form the pyran ring, yielding (5R)-5-Methyltetrahydro-2H-pyran-2-one.
Mécanisme D'action
5-MTHP has been shown to act as an inhibitor of the enzyme acetyl-CoA carboxylase. This enzyme is involved in the regulation of fatty acid metabolism and is responsible for the synthesis of malonyl-CoA, which is necessary for the biosynthesis of fatty acids. By inhibiting this enzyme, 5-MTHP can reduce the amount of malonyl-CoA in the cell, leading to decreased fatty acid synthesis and increased fatty acid oxidation.
Effets Biochimiques Et Physiologiques
5-MTHP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose tolerance, and reduce the risk of cardiovascular disease. In addition, 5-MTHP has been shown to possess anti-cancer and anti-neurodegenerative properties. It has also been shown to reduce oxidative stress, improve mitochondrial function, and reduce the risk of age-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-MTHP in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable molecule, making it suitable for use in a variety of experimental conditions. However, there are some limitations to using 5-MTHP in laboratory experiments. It is a relatively small molecule, making it difficult to detect and quantify. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 5-MTHP are vast and there are many future directions for research. These include further exploration of its therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. In addition, further research is needed to explore its potential as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Finally, further research is needed to explore its potential as a starting material for the synthesis of chiral compounds, such as amino acids and peptides.
Applications De Recherche Scientifique
5-MTHP has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-cancer, anti-diabetic, and anti-neurodegenerative properties. In addition, 5-MTHP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral compounds, such as amino acids and peptides.
Propriétés
IUPAC Name |
(5R)-5-methyloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBDAOKWZLWDI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-Tetrahydro-5-methyl-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

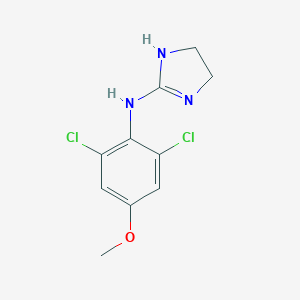
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
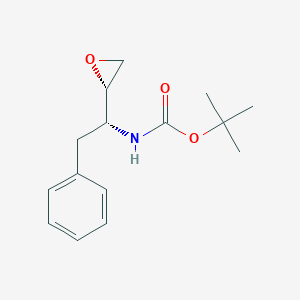
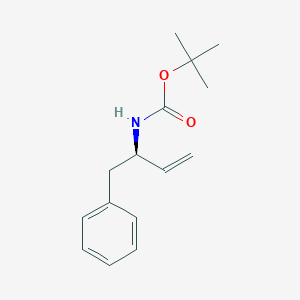
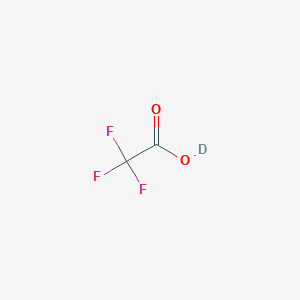
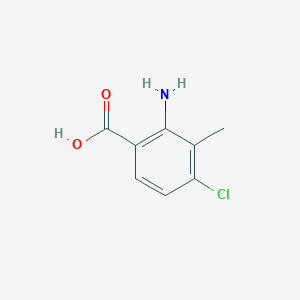
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)
